6-Cyano-2-naphthoic acid
Overview
Description
Molecular Structure Analysis
The molecular formula of 6-Cyano-2-naphthoic acid is C12H7NO2 . The exact mass is 197.04800 .Physical And Chemical Properties Analysis
The molecular weight of 6-Cyano-2-naphthoic acid is 197.18900 . Other physical and chemical properties such as density, boiling point, melting point, and flash point are not available .Scientific Research Applications
Chemical Properties
“6-Cyano-2-naphthoic acid” is a chemical compound with the CAS Number: 5159-60-4 and a molecular weight of 197.19 .
Synthesis of Polyaromatic Ester
2-Hydroxy-6-naphthoic acid, which can be synthesized from 6-Cyano-2-naphthoic acid, is a main raw material for the synthesis of polyaromatic ester . This makes 6-Cyano-2-naphthoic acid an important compound in the production of polyaromatic esters.
Purification and Analysis
When synthesizing 2-hydroxy-6-naphthoic acid with 2-naphthol as raw material, 6-Cyano-2-naphthoic acid is used to characterize and analyze the intermediates and target product .
Protonation of Polyaniline Emeraldine Salt (PANI-ES)
6-Cyano-2-naphthoic acid is a superphotoacid with the ground state pKa* value of 8.4 and excited state pKa value of 0.2, respectively . It protonates PANI-ES to form PANI-EB (emeraldine base), which shows enhanced conductivity .
Investigation of Proton-Transfer Kinetics and Photophysical Behavior
The proton-transfer kinetics and photophysical behavior of 6-Cyano-2-naphthoic acid have been investigated . This makes it a valuable compound in the study of proton-transfer kinetics and photophysical behavior.
Safety And Hazards
properties
IUPAC Name |
6-cyanonaphthalene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7NO2/c13-7-8-1-2-10-6-11(12(14)15)4-3-9(10)5-8/h1-6H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZXBANYHKBTOIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C(=O)O)C=C1C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10498075 | |
Record name | 6-Cyanonaphthalene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10498075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Cyanonaphthalene-2-carboxylic acid | |
CAS RN |
5159-60-4 | |
Record name | 6-Cyanonaphthalene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10498075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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